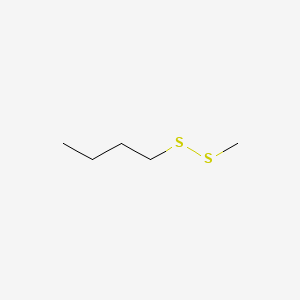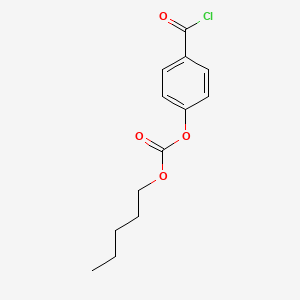![molecular formula C18H23NO5 B14616686 Diethyl acetamido[(2-ethenylphenyl)methyl]propanedioate CAS No. 59990-96-4](/img/structure/B14616686.png)
Diethyl acetamido[(2-ethenylphenyl)methyl]propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl acetamido[(2-ethenylphenyl)methyl]propanedioate is a complex organic compound that belongs to the class of malonic acid derivatives. It is characterized by the presence of an acetamido group and a phenyl ring, making it a versatile building block in organic synthesis. This compound is often used in the synthesis of various pharmaceutical and biologically active compounds due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl acetamido[(2-ethenylphenyl)methyl]propanedioate typically involves the acetylation of diethyl malonate with acetic anhydride in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic substitution to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl acetamido[(2-ethenylphenyl)methyl]propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides and bases such as sodium ethoxide.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Diethyl acetamido[(2-ethenylphenyl)methyl]propanedioate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of diethyl acetamido[(2-ethenylphenyl)methyl]propanedioate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various organic reactions, forming covalent bonds with electrophilic centers. This reactivity is attributed to the presence of the acetamido group and the phenyl ring, which enhance its nucleophilicity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl acetamidomalonate: A similar compound with a simpler structure, used in the synthesis of amino acids and peptides.
Diethyl malonate: Another related compound, commonly used in malonic ester synthesis and as a precursor in organic synthesis.
Uniqueness
Diethyl acetamido[(2-ethenylphenyl)methyl]propanedioate is unique due to the presence of the ethenylphenyl group, which imparts additional reactivity and versatility in organic synthesis. This makes it a valuable intermediate in the synthesis of complex molecules and pharmaceutical compounds .
Eigenschaften
CAS-Nummer |
59990-96-4 |
|---|---|
Molekularformel |
C18H23NO5 |
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
diethyl 2-acetamido-2-[(2-ethenylphenyl)methyl]propanedioate |
InChI |
InChI=1S/C18H23NO5/c1-5-14-10-8-9-11-15(14)12-18(19-13(4)20,16(21)23-6-2)17(22)24-7-3/h5,8-11H,1,6-7,12H2,2-4H3,(H,19,20) |
InChI-Schlüssel |
MRPUUPYGEILFLQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CC1=CC=CC=C1C=C)(C(=O)OCC)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Carbamic chloride, ethyl[3-(pentyloxy)phenyl]-](/img/structure/B14616606.png)
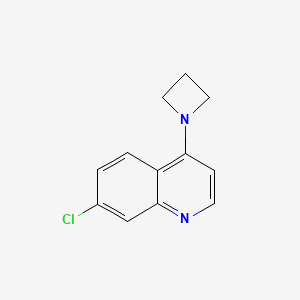
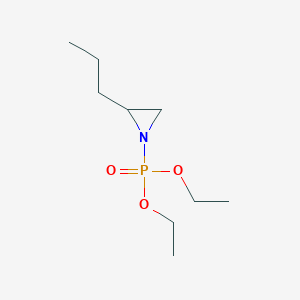
![Bicyclo[4.1.0]hepta-1,3,5-triene, 2-bromo-](/img/structure/B14616621.png)
![N-[3,3-Bis(4-fluorophenyl)-3-hydroxypropyl]benzamide](/img/structure/B14616623.png)
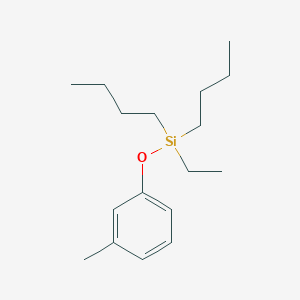


![4-{(E)-[1-(4-Ethylphenyl)-1,3-dioxobutan-2-yl]diazenyl}-N-phenylbenzene-1-sulfonamide](/img/structure/B14616650.png)
![Diethyl [tert-butoxy(cyano)methyl]phosphonate](/img/structure/B14616651.png)
